Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Vue d'ensemble

Description

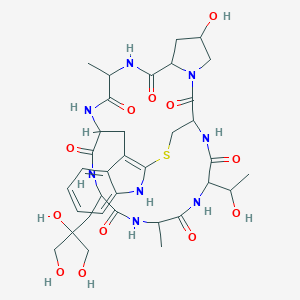

The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been the subject of various studies due to its biological and chemical significance. This peptide is closely related to sequences found in bioactive peptides, implicating its relevance in molecular biology and pharmaceutical research.

Synthesis Analysis

The synthesis of related peptides has been extensively studied. For instance, the synthesis of Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist, showcases the complexity and precision required in peptide synthesis, highlighting the peptide's potential in therapeutic applications (Briet, Aumelas, & Martinez, 2009).

Molecular Structure Analysis

The molecular structure of peptides including Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been explored through methods like X-ray diffraction and NMR spectroscopy, providing insights into their three-dimensional conformations and the role of specific residues in determining peptide behavior (In, Tani, & Ishida, 2000).

Chemical Reactions and Properties

Peptides of similar structures have been subjected to various chemical reactions, demonstrating their reactivity and interaction with different chemical agents. This includes studies on their binding affinities and reaction mechanisms, essential for understanding their potential biological functions and applications (Amiche et al., 1989).

Physical Properties Analysis

The physical properties of peptides, including their solubility, phase behavior, and stability, are crucial for their practical applications. Research on peptides like Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 helps in understanding these aspects, which are vital for their use in pharmaceutical formulations and biological studies (Knight et al., 1984).

Chemical Properties Analysis

The chemical properties, including the reactivity of amino acid side chains and the peptide backbone, influence the biological activity and stability of peptides. Studies on the interactions of peptides with metal cations, for example, shed light on their chemical properties and potential as ligands in metal complexes (Armentrout, Yang, & Rodgers, 2013).

Applications De Recherche Scientifique

Tyr-dTrp-Gly-Phe-Met-NH2, a synthetic pentapeptide analog, specifically releases growth hormone in vitro. This demonstrates the critical role of an aromatic amino acid residue at the 2nd position for in vitro growth hormone-releasing activity (Bowers et al., 1980).

A peptide with a similar sequence, Phe-Asp-Asp-Tyr(SO3)-Gly-His-Met-Arg-Phe-NH2, identical to drosulfakinin I in Drosophila melanogaster, has been identified in the blowfly Calliphora vomitoria (Duve et al., 1995).

Neuropeptides from the Met-callatostatin family, including [Hyp2]Met-callatostatin and des Gly-Pro Met-callatostatin, are potent inhibitors of spontaneous contractions in the hindgut of the blowfly Calliphora (Duve et al., 1995).

The peptide Ac-Asp-Tyr-Met-Gly-Trp-Met-Asp-NH2 was purified using countercurrent chromatography techniques (Knight et al., 1984).

Cholecystokinin CCK peptides, including those with the sequence Gly-Trp-Met-Asp and Met-Asp-Phe-NH2, exist in folded forms with beta and gamma turns (Fournié-Zaluski et al., 1986).

Derivatives of Z-CCK-27-32-NH2 demonstrate gastrin antagonist activity (Laur et al., 2009).

Peptides derived from cholecystokinin (CCK) stimulate peripheral receptors in the gastrointestinal system (Pincus et al., 1988).

Propriétés

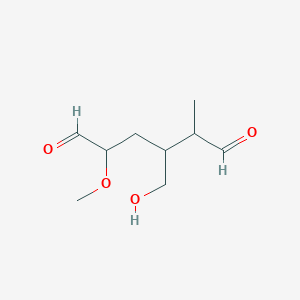

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQINQYMGNCII-YRVFCXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H62N10O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)